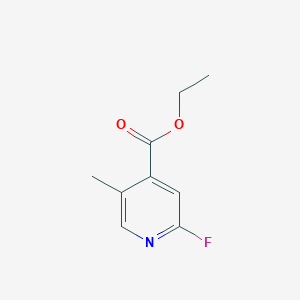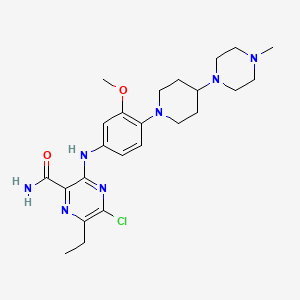![molecular formula C20H10KN2O4- B12959921 Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) is a complex organic compound that features a biquinoline core with carboxylate groups at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) typically involves the reaction of 2,2’-biquinoline with a suitable carboxylating agent under controlled conditions. . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions and proteins, altering their function and activity. For example, its anti-prion activity is believed to involve the inhibition of prion protein aggregation and the promotion of its degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Biquinoline: A simpler analog without the carboxylate groups, used as a ligand in coordination chemistry.
Monopotassium phosphate: An inorganic compound with different applications, primarily in agriculture and industry.
Uniqueness
Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) is unique due to its combination of a biquinoline core with carboxylate groups, which enhances its ability to form stable complexes with metal ions and participate in a variety of chemical reactions
Eigenschaften
Molekularformel |
C20H10KN2O4- |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
potassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+1/p-2 |
InChI-Schlüssel |
HFLKNHAKPRXQEU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


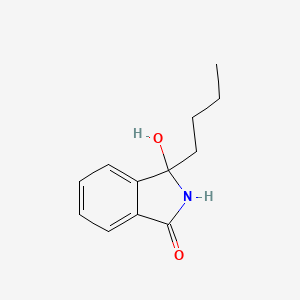
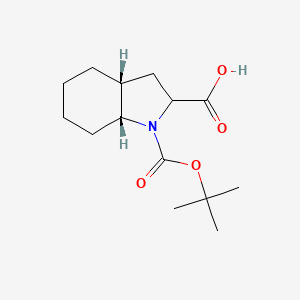



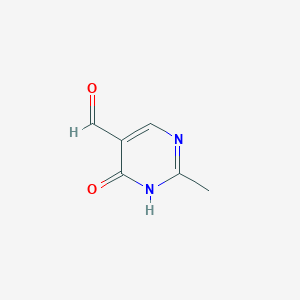
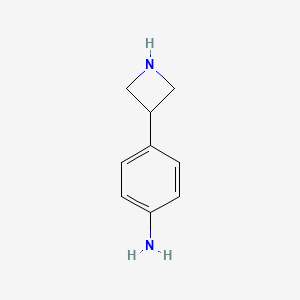
![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)


![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
